molecular formula C15H20N2O4 B13397491 4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid

4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid

Cat. No.: B13397491
M. Wt: 292.33 g/mol
InChI Key: ILBOGTULAMHZSI-UHFFFAOYSA-N
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Description

4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.

    Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.

Scientific Research Applications

4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid is unique due to the presence of both the azetidine ring and the benzoic acid moiety. This combination of structural features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]benzoic acid

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-11-8-17(9-11)12-6-4-10(5-7-12)13(18)19/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

ILBOGTULAMHZSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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